(2-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine
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Overview
Description
(2-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is a complex organic compound that features a brominated benzyl group and a pentafluoroethylsulfanylpropyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine typically involves multiple steps. One common approach starts with the bromination of benzyl compounds to introduce the bromo group. This can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(2-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The brominated benzyl group can participate in electrophilic aromatic substitution reactions, while the pentafluoroethylsulfanylpropyl group can engage in nucleophilic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl bromide: A simpler compound with similar brominated benzyl structure.
2-Bromobenzyl chloride: Another related compound used in organic synthesis.
Benzyl 2-bromoethyl ether: Features a bromoethyl group attached to a benzyl moiety.
Uniqueness
(2-Bromo-benzyl)-(3-pentafluoroethylsulfanylpropyl)-amine is unique due to the presence of both a brominated benzyl group and a pentafluoroethylsulfanylpropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H13BrF5NS |
---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13BrF5NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
InChI Key |
MGPLCBSLRUEOGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
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